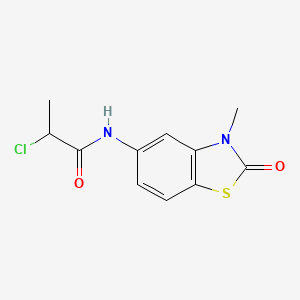
(Z)-1-methyl-2-((1-methylpyridin-2(1H)-ylidene)amino)pyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-methyl-2-((1-methylpyridin-2(1H)-ylidene)amino)pyridin-1-ium iodide is a complex organic compound that belongs to the class of pyridinium salts This compound is characterized by its unique structure, which includes two pyridine rings connected by a methylene bridge and an iodide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-methyl-2-((1-methylpyridin-2(1H)-ylidene)amino)pyridin-1-ium iodide typically involves the reaction of 1-methylpyridin-2(1H)-one with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control of reaction conditions, higher yields, and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1-methyl-2-((1-methylpyridin-2(1H)-ylidene)amino)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyridinium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles like chloride, bromide, hydroxide; reactions are conducted in polar solvents such as water or dimethyl sulfoxide.
Major Products Formed
Oxidation: N-oxide derivatives of the pyridinium salt.
Reduction: Reduced pyridinium derivatives.
Substitution: Pyridinium salts with different counterions (e.g., chloride, bromide).
Wissenschaftliche Forschungsanwendungen
(Z)-1-methyl-2-((1-methylpyridin-2(1H)-ylidene)amino)pyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
Biology: Investigated for its potential as a biological probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as ionic liquids and catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of (Z)-1-methyl-2-((1-methylpyridin-2(1H)-ylidene)amino)pyridin-1-ium iodide involves its interaction with molecular targets such as nucleic acids and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can bind to proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-methylpyridin-2(1H)-one
- 1-methylpyridinium chloride
- 1-methylpyridinium bromide
Uniqueness
(Z)-1-methyl-2-((1-methylpyridin-2(1H)-ylidene)amino)pyridin-1-ium iodide is unique due to its specific structure, which includes a methylene bridge connecting two pyridine rings and an iodide counterion. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
1-methyl-N-(1-methylpyridin-1-ium-2-yl)pyridin-2-imine;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N3.HI/c1-14-9-5-3-7-11(14)13-12-8-4-6-10-15(12)2;/h3-10H,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBLNQBOQGKXCF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=CC1=NC2=CC=CC=[N+]2C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2646410.png)

![2,5-dichloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2646412.png)

![3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2646415.png)



![2-(4-Chlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one](/img/structure/B2646422.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B2646424.png)
